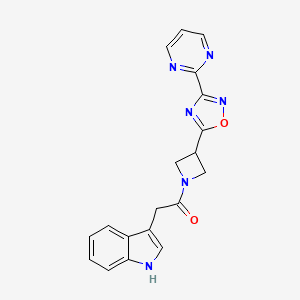

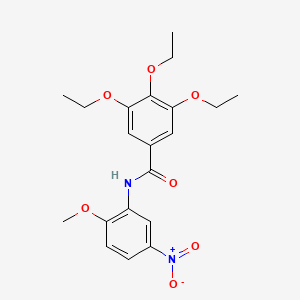

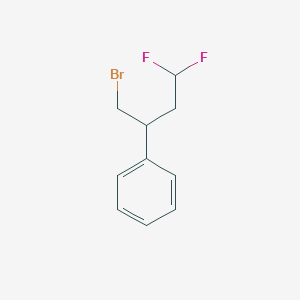

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(p-tolylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(p-tolylthio)acetamide, also known as NTS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiazole derivative that has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Chemical Synthesis and Modification

Researchers have developed methods for synthesizing and modifying thiazole, thiadiazole, and other heterocyclic compounds incorporating sulfamoyl and sulfonyl moieties. These synthetic endeavors aim to explore the chemical properties and potential biological activities of these compounds. For example, the synthesis of new heterocyclic compounds with antimicrobial potential through modifications incorporating the sulfamoyl moiety has been explored, highlighting the versatility of these chemical frameworks in drug development (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014) source.

Anticancer and Antimicrobial Activity

Several studies have evaluated the anticancer and antimicrobial activities of sulfonamide derivatives, including those structurally related to the specified compound. For instance, the cytotoxic activity of novel sulfonamide derivatives against cancer cell lines has been investigated, demonstrating the potential of these compounds in cancer therapy (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015) source. Additionally, the antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety has been conducted, showing promising results against various bacterial and fungal strains (Darwish et al., 2014) source.

Inhibition of Enzymatic Activity

Compounds related to "N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(p-tolylthio)acetamide" have been studied for their ability to inhibit various enzymes, demonstrating potential therapeutic applications. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as inhibitors of glutaminase, showing promise in cancer therapy by targeting cancer cell metabolism (Shukla, Ferraris, Thomas, Stathis, & others, 2012) source.

Antioxidant Activity

Research has also focused on the antioxidant activity of sulfonamide-linked heterocycles, including studies on amidomethane sulfonyl-linked compounds. These studies aim to evaluate the potential health benefits of these compounds in combating oxidative stress-related diseases (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014) source.

properties

IUPAC Name |

2-(4-methylphenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S3/c1-12-2-6-14(7-3-12)27-11-16(22)20-18-19-10-17(28-18)29(25,26)15-8-4-13(5-9-15)21(23)24/h2-10H,11H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSGWXLTKOBYGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2594970.png)

![1-[({6-[2-(2-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]azepane](/img/structure/B2594976.png)

![6-((3,4-dichlorobenzyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2594977.png)

![2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone](/img/structure/B2594980.png)

![4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole](/img/structure/B2594983.png)

![N-[4-(4-bromophenyl)oxan-4-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2594988.png)